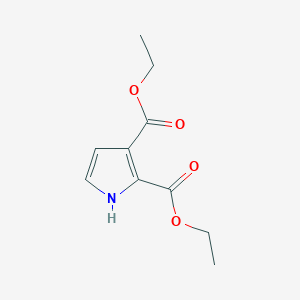
Diethyl 1H-pyrrole-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1H-pyrrole-2,3-dicarboxylate is a chemical compound with the molecular formula C10H13NO4 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been discussed in several studies . One method involves acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . The InChI code for this compound is 1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not clearly mentioned in the search results, pyrrole derivatives have been known to exhibit a wide range of reactions . For instance, they can undergo condensation with carboxylic acid moiety under reflux conditions .
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 211.22 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Diethyl 1H-pyrrole-2,3-dicarboxylate is utilized in various synthetic processes. For instance, Škrlep et al. (2009) demonstrated the preparation of 1-substituted diethyl pyrrole-3,4-dicarboxylates using acid-catalysed treatment, yielding these compounds in 14-93% yield (Škrlep et al., 2009). Röder et al. (1987) synthesized Ethyl 2,3-Bis(ethoxycarbonyl)-1H-pyrrole-1-propionate through a series of reactions starting from ethyl 4-iodobutyrate (Röder et al., 1987). Yahyaei et al. (2017) explored the synthesis and characterization of diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate using DFT calculations for better understanding of its structure (Yahyaei et al., 2017).
Organic Chemistry and Molecular Structure
In the realm of organic chemistry, compounds like this compound are frequently analyzed for their molecular structures. Skowronek et al. (2003) synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate and studied its structure, revealing diastereotopic CH2 hydrogens in 1H-NMR consistent with axial chirality (Skowronek et al., 2003). Ghaffari-Tabrizi et al. (1984) investigated the light-induced dehydrodimerization of 3-hydroxypyrroles, including derivatives of this compound, contributing to the understanding of photochemical reactions in pyrroles (Ghaffari-Tabrizi et al., 1984).
Applications in Material Science
This compound has also found applications in material science. For instance, Algi et al. (2013) developed a new electrochromic copolymer based on diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate and 3,4-ethylenedioxythiophene, which exhibits multicolor electrochromic properties suitable for various applications like camouflage and full-color electrochromic devices (Algi et al., 2013).
Safety and Hazards
Direcciones Futuras
While the search results do not provide specific future directions for Diethyl 1H-pyrrole-2,3-dicarboxylate, it’s clear that compounds with a pyrrole ring have significant potential in drug discovery research . Further studies could focus on exploring the biological activities of this compound and its derivatives, as well as developing more efficient synthetic methods .
Propiedades
Número CAS |
25472-60-0 |
|---|---|
Fórmula molecular |
C10H11NO4-2 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
1,4-diethylpyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C10H13NO4/c1-3-6-5-11(4-2)8(10(14)15)7(6)9(12)13/h5H,3-4H2,1-2H3,(H,12,13)(H,14,15)/p-2 |
Clave InChI |
UVXKSSJPIRXQHB-UHFFFAOYSA-L |
SMILES |
CCOC(=O)C1=C(NC=C1)C(=O)OCC |
SMILES canónico |
CCC1=CN(C(=C1C(=O)[O-])C(=O)[O-])CC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate](/img/structure/B2820221.png)
![N-[1-[1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2820226.png)
![8-methoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2820228.png)
![2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2820229.png)
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2820230.png)
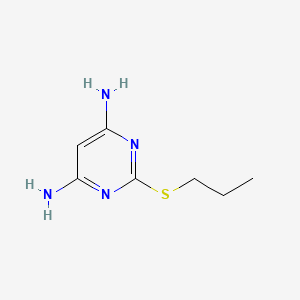
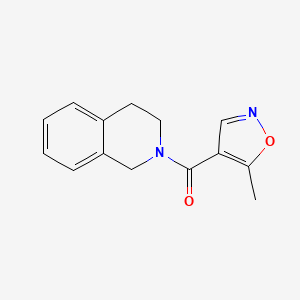
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2820235.png)
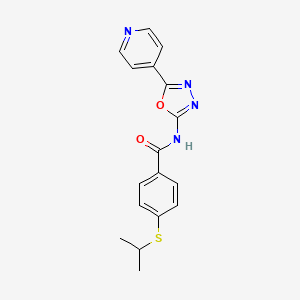
![2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2820237.png)

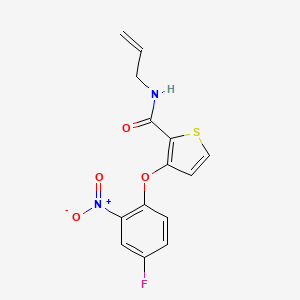
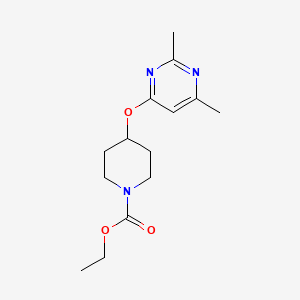
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)